
2,4-difluoro-5-nitro-N-phenylaniline
Overview
Description
2,4-difluoro-5-nitro-N-phenylaniline is a useful research compound. Its molecular formula is C12H8F2N2O2 and its molecular weight is 250.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have demonstrated the potential of 2,4-difluoro-5-nitro-N-phenylaniline as a lead compound in the development of anticancer agents. Its structural features allow for interactions with biological targets relevant to cancer treatment. For instance, modifications to the aniline moiety have been shown to enhance potency against specific cancer cell lines.
Case Study:
In a study examining various derivatives of fluorinated phenylalanines, it was found that certain modifications increased cytotoxicity against colon cancer cell lines. The study reported that the introduction of electron-withdrawing groups significantly enhanced the anticancer activity of the compounds tested .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 7.29 | SW1116 (Colon Cancer) |
Modified Derivative A | 3.50 | SW1116 |
Modified Derivative B | 2.49 | HepG2 |
1.2 Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression, particularly cyclin-dependent kinases (CDKs). The fluorinated structure allows for selective binding and inhibition.
Case Study:
A series of substituted pyrimidine compounds were evaluated for their ability to inhibit CDK9, with some derivatives showing significant selectivity over CDK2. The presence of fluorine substituents was crucial for enhancing binding affinity .
Materials Science
2.1 Synthesis of Functional Polymers
This compound has been utilized in the synthesis of functional polymers that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance in various applications, including coatings and composites.
Data Table: Properties of Polymers Incorporating this compound
Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|
Polymer A | 250 | 60 |
Polymer B | 280 | 75 |
Environmental Studies
3.1 Detection and Analysis
The compound's distinct chemical structure makes it a candidate for environmental monitoring, particularly in assessing pollution levels related to industrial activities involving fluorinated compounds.
Case Study:
Research has focused on developing analytical methods to detect this compound in water samples using high-performance liquid chromatography (HPLC). These methods provide insights into the environmental impact of fluorinated compounds .
Properties
Molecular Formula |
C12H8F2N2O2 |
---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2,4-difluoro-5-nitro-N-phenylaniline |
InChI |
InChI=1S/C12H8F2N2O2/c13-9-6-10(14)12(16(17)18)7-11(9)15-8-4-2-1-3-5-8/h1-7,15H |
InChI Key |
YOCIPVSXHAEDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.